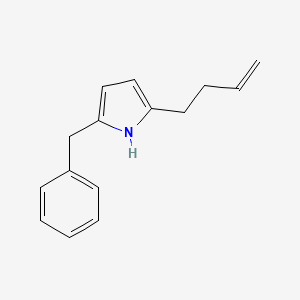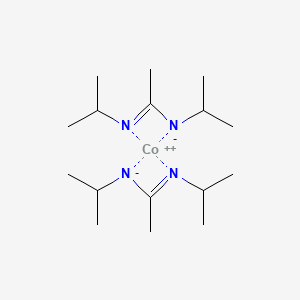
2-Benzyl-5-(3-butenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-(3-butenyl)-1H-pyrrole (2-B5BP) is an organic compound with a unique structure, consisting of a benzyl group and a 3-butenyl group connected to a pyrrole ring. This compound has been the subject of considerable scientific research due to its potential applications in various fields, such as biochemistry and pharmaceuticals.
Aplicaciones Científicas De Investigación
2-Benzyl-5-(3-butenyl)-1H-pyrrole has been studied extensively for its potential applications in various scientific fields. In biochemistry, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used to study the mechanism of action of enzymes, such as cytochrome P450, and to investigate the structure-function relationships of proteins. In pharmaceuticals, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used to study the metabolism of drugs, as well as to investigate the potential therapeutic effects of new drug candidates. In addition, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used in the synthesis of a variety of other organic compounds, such as 5-methyl-2-benzyl-1H-pyrrole and 2-benzyl-3-butenyl-1H-pyrrole.
Mecanismo De Acción
The exact mechanism of action of 2-Benzyl-5-(3-butenyl)-1H-pyrrole is not yet fully understood. However, it is believed that the compound interacts with enzymes, such as cytochrome P450, to facilitate the metabolism of drugs. In addition, it is thought that 2-Benzyl-5-(3-butenyl)-1H-pyrrole can interact with proteins to modify their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Benzyl-5-(3-butenyl)-1H-pyrrole have not been extensively studied. However, it is believed that the compound can interact with enzymes, such as cytochrome P450, to facilitate the metabolism of drugs. In addition, it is thought that 2-Benzyl-5-(3-butenyl)-1H-pyrrole can interact with proteins to modify their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Benzyl-5-(3-butenyl)-1H-pyrrole in lab experiments include its availability and ease of synthesis. In addition, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used extensively in biochemistry and pharmaceutical research, making it a useful tool for studying the mechanisms of action of enzymes and proteins. The main limitation of 2-Benzyl-5-(3-butenyl)-1H-pyrrole is that its exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes.
Direcciones Futuras
The potential future directions for research on 2-Benzyl-5-(3-butenyl)-1H-pyrrole include a more thorough investigation of its mechanism of action, as well as the development of new synthesis methods. In addition, further research could be conducted to explore the potential therapeutic effects of 2-Benzyl-5-(3-butenyl)-1H-pyrrole, as well as its potential applications in the synthesis of other organic compounds. Finally, further research could be conducted to investigate the biochemical and physiological effects of 2-Benzyl-5-(3-butenyl)-1H-pyrrole and its potential uses in drug metabolism.
Métodos De Síntesis
2-Benzyl-5-(3-butenyl)-1H-pyrrole can be synthesized by a variety of methods. The most common route is the three-step synthesis of 2-Benzyl-5-(3-butenyl)-1H-pyrrole from 2-bromobenzyl bromide, 3-buten-2-one, and sodium acetate. First, the 2-bromobenzyl bromide is reacted with 3-buten-2-one in the presence of sodium acetate to form 2-benzyl-5-(3-butenyl)-1H-pyrrole. The reaction is carried out at a temperature of 70°C and in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds in a stereospecific manner, with the formation of a single isomer of 2-Benzyl-5-(3-butenyl)-1H-pyrrole. The reaction is complete in approximately 4 hours, and yields a product with a purity of greater than 95%.
Propiedades
IUPAC Name |
2-benzyl-5-but-3-enyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-9-14-10-11-15(16-14)12-13-7-5-4-6-8-13/h2,4-8,10-11,16H,1,3,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFLMZSFRIQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(3-butenyl)-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)

![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)








![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)